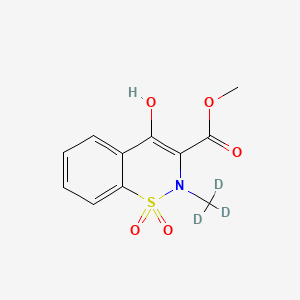

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Übersicht

Beschreibung

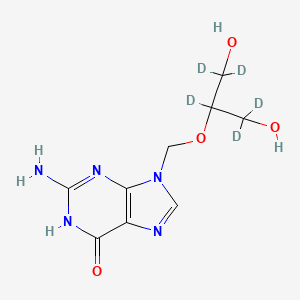

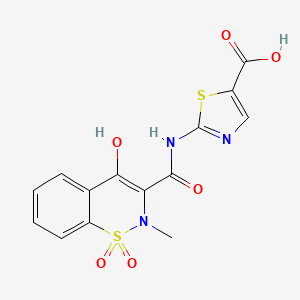

“Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide” is a biochemical used for proteomics research . It has a molecular formula of C11H8D3NO5S and a molecular weight of 272.29 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H11NO5S/c1-12-9 (11 (14)17-2)10 (13)7-5-3-4-6-8 (7)18 (12,15)16/h3-6,9H,1-2H3 . This provides a detailed description of the compound’s molecular structure. Further analysis would require specialized software to visualize the structure based on this code. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 189–191 °C . More detailed physical and chemical properties might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

A novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized using ultrasonic mediated N-alkylation. This method highlights the compound's role as a precursor in synthesizing potentially biologically active derivatives, with preliminary evaluations indicating antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Precursor for Anti-Osteoarthritis Compounds

Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was synthesized from saccharin sodium salt and found application as a precursor in developing a new class of quaternary ammonium derivatives with potential anti-osteoarthritis properties (Vidal et al., 2006).

Structural Studies

The crystal structures of methyl 2-pentyl/pentenyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxides were determined, providing insights into their molecular conformation and potential interactions in complex systems. These compounds were synthesized from saccharin, demonstrating the versatility of saccharin derivatives in material science (Arshad et al., 2012).

Photoisomerization Studies

A study on the photoconversion of 4-hydroxy-1,2-bezothiazine 1,1-dioxides to 4-oxo-1,3-2H-benzothiazine 1,1-dioxides revealed novel photoisomerization processes. This research provides a basis for understanding the photophysical properties of benzothiazine derivatives and their potential applications in photochemical switches or sensors (Elghamry et al., 2007).

Antimicrobial Agent Development

Microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides explored their potential as antimicrobial agents. The study indicates that these compounds, derived from sodium saccharin, possess moderate to significant anti-bacterial and anti-fungal activities, suggesting their applicability in developing new antimicrobial drugs (Ahmad et al., 2011).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives, to which this compound belongs, have been found to modulate ampa receptors and activate katp channels .

Mode of Action

It can be inferred from the known activities of similar compounds that it may interact with its targets (ampa receptors and katp channels) to induce a variety of biological effects .

Biochemical Pathways

Modulation of ampa receptors and activation of katp channels can influence a variety of cellular processes, including neuronal signaling and insulin secretion .

Pharmacokinetics

It is soluble in chloroform , which suggests that it may have good bioavailability.

Result of Action

Based on the known activities of similar compounds, it may have a variety of pharmacological effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Action Environment

It is known that the compound is stable at -20° c , suggesting that it may be sensitive to temperature.

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHIOTWSWSQQNT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715736 | |

| Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942047-62-3 | |

| Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

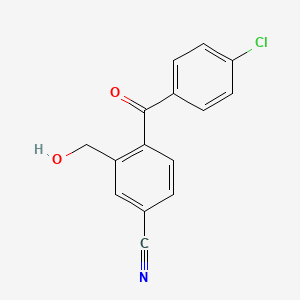

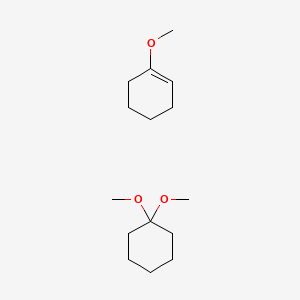

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/no-structure.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)